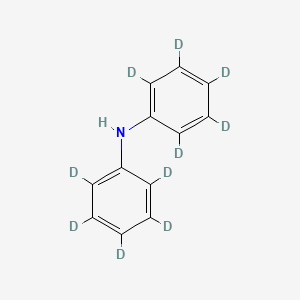

Diphenyl-D10-amine

Cat. No. B584857

Key on ui cas rn:

37055-51-9

M. Wt: 179.288

InChI Key: DMBHHRLKUKUOEG-LHNTUAQVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05728892

Procedure details

The reaction was carried out in a 2.5 litre double-walled glass reactor provided with a cooler, turbine stirrer (6 blades), thermocouple and a submerged metering tube. A mixture of 1065 grams of benzaldehyde (10.0 mol), 48.8 grams of pyrrolidine (0.679 mol) and 1.8 grams of diphenylamine was heated to 85° C. Over a period of 180 minutes, 878 grams of acidified (0.34 meq/gram) octanal (6.648 mol) were metered in at 85° C. Acidification of the octanal was effected with 16.9 grams of acetic acid (0.281 mol). The reaction was allowed to continue at 85° C. for a further 15 minutes. The reaction mixture was cooled to 65° C. and washed at 50° C., for 15 minutes, with 500.3 grams of 5% strength aqueous NaOH solution (0.625 mol). After neutralization with 78 grams of acetic acid (1.30 mol) for 15 minutes at 50° C., the reaction mixture was separated at 50° C., over a period of 5 to 6 minutes. The organic layer (1869.8 grams) contained 25.5% of benzaldehyde, 2.1% of octanal, 59.8% of α-hexylcinnamaldehyde and 4.6% of α-hexyldecenal. The degrees of conversion of benzaldehyde and octanal were 55.2% and 95.5%, respectively. The selectivity in producing α-hexylcinnamaldehyde was 93.5% with respect to benzaldehyde and 81.4% with respect to octanal.

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1CCCC1.C1(NC2C=CC=CC=2)C=CC=CC=1.[CH:27](=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].C(O)(=O)C.[OH-].[Na+]>>[CH2:29]([C:28](=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:27]=[O:35])[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1065 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

48.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

6.648 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)=O

|

Step Four

|

Name

|

|

|

Quantity

|

16.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0.625 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

78 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was carried out in a 2.5 litre double-walled glass reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a cooler, turbine stirrer (6 blades)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were metered in at 85° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to continue at 85° C. for a further 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was separated at 50° C., over a period of 5 to 6 minutes

|

|

Duration

|

5.5 (± 0.5) min

|

Outcomes

Product

Details

Reaction Time |

180 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)C(C=O)=CC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |